molecular formula C20H21N3O2S B2370990 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole CAS No. 1251545-56-8

2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole

Cat. No.: B2370990
CAS No.: 1251545-56-8
M. Wt: 367.47
InChI Key: KVNOGGFBXDZBIG-UHFFFAOYSA-N
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Description

2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the dopamine receptor , specifically the D2 and D3 subtypes . These receptors are part of the G protein-coupled receptor (GPCR) family and play a crucial role in the neuronal signaling pathway . They are involved in various physiological functions, including motor control, cognition, and reward.

Mode of Action

This compound acts as a dopamine agonist , meaning it binds to and activates dopamine receptors . By stimulating these receptors, it mimics the action of dopamine, a neurotransmitter that transmits signals in the brain and other areas of the body . It also displays α2-adrenergic antagonist properties , which means it blocks the action of α2-adrenergic receptors .

Biochemical Pathways

Upon activation of the dopamine receptors, this compound triggers a series of biochemical reactions within the neuronal signaling pathway . The exact downstream effects can vary depending on the specific type of cell and the intracellular machinery.

Pharmacokinetics

The compound exhibits high gastrointestinal absorption, indicating that it can be effectively absorbed when administered orally . It is also a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This could potentially affect its distribution within the body. The compound is known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2D6 . These enzymes are involved in drug metabolism, and their inhibition could affect the compound’s clearance from the body. The compound’s half-life ranges from 1.7 to 6.9 hours .

Result of Action

The activation of dopamine receptors by this compound can lead to various molecular and cellular effects. For instance, it has been shown to counteract age-related memory impairment by improving memory and attention, as well as increasing the velocity of psychomotor reactions .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-3-2-4-18-19(14)21-20(26-18)23-9-7-22(8-10-23)12-15-5-6-16-17(11-15)25-13-24-16/h2-6,11H,7-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNOGGFBXDZBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.